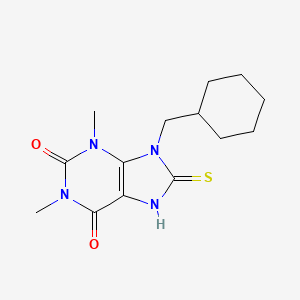
2-Methyl-2-(2-phenylhydrazinyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-phenylhydrazinyl)propanenitrile is a chemical compound with the molecular formula C10H13N3 It is known for its unique structure, which includes a phenylhydrazine group attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylhydrazinyl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with phenylhydrazine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under reflux, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-phenylhydrazinyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylhydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-Methyl-2-(2-phenylhydrazinyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(2-phenylhydrazinyl)propanenitrile involves its interaction with molecular targets through its phenylhydrazine group. This group can form bonds with various substrates, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-2-(2-phenylhydrazinyl)propanenitrile include:
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: Another compound with a similar backbone but different substituents.
2-Methylpropanenitrile: The parent compound without the phenylhydrazine group.
Uniqueness
What sets this compound apart is its phenylhydrazine group, which imparts unique reactivity and potential applications in various fields. This makes it a valuable compound for research and development in chemistry, biology, and industry.
特性
CAS番号 |
52722-61-9 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
2-methyl-2-(2-phenylhydrazinyl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c1-10(2,8-11)13-12-9-6-4-3-5-7-9/h3-7,12-13H,1-2H3 |
InChIキー |
WRESYIAWCMJCHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)NNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)



![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)

![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)


